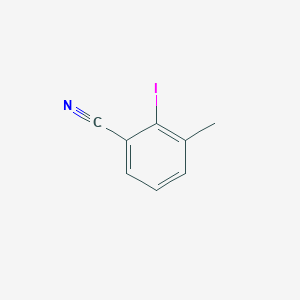

2-Iodo-3-methylbenzonitrile

Description

Significance of Halogenated Benzonitriles in Synthetic Paradigms

Halogenated benzonitriles are a cornerstone in modern organic synthesis. rsc.org The presence of a halogen atom on the benzonitrile (B105546) framework provides a reactive handle for a multitude of chemical transformations. Halogenated compounds are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org The introduction of a halogen can serve as a crucial step in building molecular complexity, often acting as a leaving group in substitution reactions or as a reactive site for cross-coupling reactions. rsc.org

The utility of a halogenated benzonitrile is further enhanced by the nature of the halogen itself. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl > F. The weaker carbon-iodine bond makes iodo-substituted compounds particularly reactive and, therefore, highly valuable in reactions like Suzuki-Miyaura and other palladium-catalyzed cross-couplings. This high reactivity allows for milder reaction conditions and broader substrate scope.

The nitrile group, with its strong electron-withdrawing nature and linear geometry, influences the electronic properties of the aromatic ring and offers its own set of synthetic transformations. cymitquimica.com It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities. smolecule.com

Overview of Aryl Iodide and Nitrile Functionalities in Molecular Design

The combination of an aryl iodide and a nitrile group on the same aromatic scaffold creates a powerful synthon for molecular design. Aryl iodides are prized for their ability to participate in a wide array of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This has been a transformative technology in medicinal chemistry and materials science, enabling the construction of complex molecular architectures that were previously difficult to access. acs.org

The nitrile functionality is a versatile precursor to other important chemical groups. mdpi.com Its presence in a molecule can direct the reactivity of other functional groups and can be a key component in the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. mdpi.com For instance, the nitrile group can be a key participant in the synthesis of arylketones through nickel-catalyzed intermolecular insertion of aryl iodides. organic-chemistry.orgnih.gov

The strategic placement of the iodide and nitrile groups, as seen in ortho-iodo-substituted benzonitriles, allows for sequential and regioselective reactions. This control over reactivity is a key principle in modern synthetic strategy, enabling the efficient and predictable construction of target molecules. The proximity of the two groups can also lead to unique intramolecular cyclization reactions, providing access to fused ring systems that are of significant interest in drug discovery.

2-Iodo-3-methylbenzonitrile: A Case Study

This compound is an organic compound featuring a benzene (B151609) ring substituted with an iodine atom at the 2-position, a methyl group at the 3-position, and a nitrile group at the 1-position.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 52107-70-7 | sigmaaldrich.comchemsrc.com |

| Molecular Formula | C8H6IN | sigmaaldrich.comchemsrc.com |

| Molecular Weight | 243.05 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Purity | 95.0% | chemsrc.com |

This compound serves as a valuable intermediate in organic synthesis. The presence of the iodo, methyl, and nitrile groups on the aromatic ring allows for a variety of chemical transformations. The iodine atom, for example, can be readily displaced or participate in cross-coupling reactions. The nitrile group can be hydrolyzed or reduced, and the methyl group can potentially be functionalized.

Research has shown the utility of related compounds in various synthetic endeavors. For instance, the synthesis of 2-methyl-3-methoxybenzonitrile has been documented, highlighting the reactivity of the functional groups on a similar scaffold. prepchem.com Furthermore, the broader class of iodinated benzonitriles is used in the synthesis of more complex molecules, including those with potential pharmaceutical applications. google.com The reactivity of the iodine in aryl iodides is a key feature, often exploited in nickel-catalyzed reactions to form new carbon-carbon bonds. organic-chemistry.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCRRPBJJWSSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662235 | |

| Record name | 2-Iodo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52107-70-7 | |

| Record name | 2-Iodo-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52107-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 3 Methylbenzonitrile and Analogous Halogenated Aryl Nitriles

Precursor Synthesis Strategies for Iodo-Methylated Benzene (B151609) Derivatives

The synthesis of iodo-methylated benzene derivatives serves as a critical starting point for the eventual production of 2-iodo-3-methylbenzonitrile. A common precursor is 3-methylaniline (m-toluidine), which can be converted to a diazonium salt and subsequently subjected to a Sandmeyer-type reaction using potassium iodide to introduce the iodine atom. This well-established method provides a reliable route to 2-iodo-1-methyl-3-aminobenzene.

Another versatile approach involves the direct iodination of m-xylene. However, this reaction can lead to a mixture of isomers, necessitating efficient separation techniques to isolate the desired 2-iodo-1,3-dimethylbenzene. More advanced strategies employ directing groups to control the regioselectivity of the iodination. For instance, a hydroxyl or amino group can be temporarily installed on the benzene ring to direct the iodine to the desired position before being removed or converted to another functional group.

Nitrile Group Introduction through Directed Functionalization of Aryl Systems

The introduction of the nitrile group is a pivotal step in the synthesis of aryl nitriles. Several methodologies have been developed to achieve this transformation, ranging from classical cyanation reactions to modern industrial processes.

Cyanation Protocols for Ortho-Iodo Aromatic Substrates

For substrates already containing an ortho-iodo group, such as 2-iodo-3-methylaniline, the Rosenmund-von Braun reaction is a widely used method for introducing the nitrile functionality. This reaction typically involves the use of a copper(I) cyanide salt at elevated temperatures to displace the iodide and form the corresponding benzonitrile (B105546). Modern variations of this reaction may employ palladium or nickel catalysts to achieve the cyanation under milder conditions and with higher yields.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-CN bond formation. For example, the palladium-catalyzed cyanation of aryl halides or triflates with zinc cyanide or potassium hexacyanoferrate(II) offers a versatile and high-yielding route to aryl nitriles. These methods are often tolerant of a wide range of functional groups, making them suitable for complex molecule synthesis.

Vapor Phase Ammoxidation and Other Industrial-Scale Approaches to Halogenated Benzonitriles

On an industrial scale, vapor phase ammoxidation provides an efficient and cost-effective method for the synthesis of benzonitriles from the corresponding methylbenzenes. This process involves the reaction of the methyl-substituted aromatic compound with ammonia (B1221849) and oxygen at high temperatures over a solid catalyst, typically a mixture of metal oxides. For halogenated benzonitriles, the stability of the halogen substituent under the harsh reaction conditions is a critical consideration.

Another industrial approach is the Sandmeyer reaction, where an aromatic amine is diazotized and then treated with a cyanide salt, often in the presence of a copper catalyst. This method is particularly useful for the synthesis of specific isomers that may be difficult to access through direct cyanation of the aromatic ring.

Synthesis of this compound via Regioselective Halogenation Reactions

The direct and regioselective introduction of an iodine atom onto the 3-methylbenzonitrile (B1361078) scaffold represents a more atom-economical approach to the target molecule.

Palladium-Catalyzed C–H Bond Activation in Arylnitriles for Ortho-Iodination

Recent advances in organometallic chemistry have led to the development of palladium-catalyzed C-H bond activation/iodination reactions. These methods allow for the direct introduction of an iodine atom at the ortho position to a directing group, such as the nitrile group in 3-methylbenzonitrile. The reaction typically proceeds through a cyclometalated intermediate, ensuring high regioselectivity. The use of a suitable directing group is crucial for the success of this transformation.

A study published in Organic Letters detailed a palladium-catalyzed ortho-iodination of various benzonitriles using N-iodosuccinimide (NIS) as the iodine source. The reaction proceeded with high yields and excellent regioselectivity, demonstrating the utility of this method for the synthesis of ortho-iodinated benzonitriles.

| Catalyst | Oxidant | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)2 | K2S2O8 | I2 | TFA | 100 | 85 |

| Pd(TFA)2 | PhI(OAc)2 | NIS | Acetonitrile | 80 | 92 |

Metal-Free Approaches to Halogenated Benzonitriles

While transition metal-catalyzed methods are highly effective, the development of metal-free alternatives is of significant interest to avoid potential metal contamination in the final product. One such approach involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), in the presence of an iodine source like molecular iodine or potassium iodide. These reagents can activate the aromatic C-H bond towards iodination under milder conditions than traditional electrophilic aromatic substitution.

Electrophilic iodination using a combination of an iodine source and a strong oxidizing agent can also be employed. However, controlling the regioselectivity in the absence of a directing group or a catalyst can be challenging, often leading to a mixture of isomers.

| Reagent | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

| PIDA | I2 | Dichloromethane | Room Temp | 78 |

| PIFA | KI | Trifluoroacetic acid | 50 | 88 |

Multicomponent Reactions and Cascade Processes Yielding this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. nih.gov Similarly, cascade reactions, in which a series of intramolecular or intermolecular transformations occur sequentially in a one-pot fashion, provide elegant and powerful means to construct complex molecular architectures from simple precursors. nih.govresearchgate.net While specific literature detailing the direct synthesis of this compound via these methods is limited, the principles of well-established MCRs and cascade processes can be conceptually applied to devise plausible synthetic routes.

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of highly substituted and diverse molecular frameworks. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Ugi four-component reaction (U-4CR) brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org A hypothetical Ugi reaction to access a precursor to a this compound-like structure could involve a pre-functionalized starting material, for instance, 2-iodo-3-methylbenzaldehyde (B1514520). The reaction of this aldehyde with an amine (e.g., ammonia or a primary amine), a carboxylic acid, and an isocyanide would yield a complex product bearing the 2-iodo-3-methylphenyl moiety. Subsequent chemical transformations could then be envisioned to introduce or modify the nitrile group.

The versatility of the Ugi reaction is highlighted by its broad substrate scope, as illustrated in the following table which showcases various combinations of reactants used in Ugi-type syntheses.

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide | Product Type |

| Benzaldehyde | Aniline | Acetic Acid | tert-Butyl isocyanide | α-Acylamino amide |

| Cyclohexanone | Benzylamine (B48309) | Benzoic Acid | Cyclohexyl isocyanide | α-Acylamino amide |

| Formaldehyde | Methylamine | Formic Acid | Ethyl isocyanoacetate | α-Acylamino amide |

| Acetone | Isopropylamine | Propionic Acid | Tosylmethyl isocyanide | α-Acylamino amide |

This table represents typical components used in Ugi reactions to demonstrate the reaction's versatility and is based on general knowledge of the reaction.

The Passerini three-component reaction (P-3CR) involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to furnish an α-acyloxy carboxamide. wikipedia.orgwalisongo.ac.id Similar to the Ugi reaction, 2-iodo-3-methylbenzaldehyde or a related ketone could serve as the carbonyl component. Alternatively, 2-iodo-3-methylbenzoic acid could be employed as the carboxylic acid component, thereby incorporating the desired substituted aromatic ring into the product scaffold.

The following table demonstrates the scope of the Passerini reaction with various starting materials.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Type |

| Isobutyraldehyde | Acetic Acid | Benzyl isocyanide | α-Acyloxy carboxamide |

| Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | α-Acyloxy carboxamide |

| Acetone | Phenylacetic Acid | tert-Butyl isocyanide | α-Acyloxy carboxamide |

| Furfural | Propionic Acid | Ethyl isocyanoacetate | α-Acyloxy carboxamide |

This table illustrates the diversity of substrates applicable in the Passerini reaction, based on established literature. wikipedia.orgwalisongo.ac.id

Furthermore, molecular iodine has been demonstrated to catalyze multicomponent reactions for the synthesis of α-amino amidines from isocyanides, aldehydes, and amines, suggesting the potential for iodine to play a dual role as both a catalyst and a structural component in related transformations. beilstein-journals.org

Cascade reactions offer an elegant approach to the synthesis of functionalized aromatic systems. For instance, a palladium-catalyzed three-component cascade reaction of nitriles has been reported for the synthesis of 2-arylquinoline-4-carboxylates. nih.gov This reaction proceeds through an addition/ring expansion/esterification sequence, demonstrating the potential of nitrile-containing starting materials in cascade processes.

A hypothetical cascade approach to a this compound scaffold could be envisioned starting from a suitably substituted ortho-haloaniline. A consecutive four-component synthesis of 3-iodoindoles has been reported, which involves an alkynylation, cyclization, iodination, and alkylation sequence. beilstein-journals.org This highlights the possibility of incorporating an iodination step within a cascade process. While this specific example leads to an indole, the principle of a multi-step, one-pot sequence involving halogenation could be adapted for the synthesis of other halogenated aromatic structures.

Research has also shown that aryl nitriles can be synthesized from aryl iodides and bromides using a copper(II)-catalyzed reaction with ceric ammonium (B1175870) nitrate (B79036) (CAN) and dimethylformamide (DMF), where CAN serves as a source of nitrogen. rsc.org This suggests the possibility of designing a cascade process where the formation of the nitrile from an aryl iodide is coupled with other bond-forming events.

Elucidation of Reactivity Patterns and Mechanistic Pathways of 2 Iodo 3 Methylbenzonitrile

Transformations Involving the Nitrile Functionality in 2-Iodo-3-methylbenzonitrile

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles and reducing agents. This functionality can undergo a variety of transformations to yield amines, ketones, and other nitrogen-containing heterocycles.

The reduction of the nitrile group is a fundamental transformation that typically yields primary amines. For this compound, this reaction provides a pathway to (2-iodo-3-methylphenyl)methanamine, a valuable benzylamine (B48309) intermediate. A documented method for this specific conversion involves the use of aluminum hydride (AlH₃), generated in situ from lithium aluminum hydride (LiAlH₄) and sulfuric acid. nbinno.com In this process, this compound is treated with the AlH₃ suspension in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to achieve the reduction. nbinno.com

The general mechanism for nitrile reduction by complex metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. This initial addition forms an imine anion intermediate. A second hydride transfer then reduces the imine to a diamide (B1670390) species, which, upon aqueous workup, is protonated to furnish the primary amine. The choice of reducing agent is critical and can influence the reaction's outcome and selectivity. While powerful reagents like LiAlH₄ are effective, other catalytic hydrogenation methods are also widely employed for nitrile reduction, utilizing catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere.

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reference |

|---|

The electrophilic carbon atom of the nitrile group in this compound is a target for various nucleophiles. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, readily add to the nitrile to form imine anions. These intermediates are stable under the reaction conditions and are subsequently hydrolyzed during aqueous workup to yield ketones. This two-step process is a common and effective method for ketone synthesis from nitriles. The initial product, the imine, is not susceptible to a second addition by the organometallic reagent, thus preventing the formation of tertiary alcohol byproducts that can occur in similar reactions with esters.

Cycloaddition reactions offer another avenue for elaborating the nitrile functionality into heterocyclic systems. While specific examples involving this compound are not prevalent in the literature, benzonitriles, in general, can participate in various cycloadditions. For instance, [3+2] cycloadditions of nitrile oxides (generated in situ from aldoximes) with alkenes or alkynes are a well-established method for synthesizing isoxazolines and isoxazoles, respectively. The nitrile group itself can react with 1,3-dipoles like azides to form tetrazoles, particularly under thermal or metal-catalyzed conditions. These reactions underscore the potential of the nitrile moiety in this compound to serve as a linchpin in the construction of complex heterocyclic frameworks.

Reactivity of the Aryl Iodide Moiety in this compound

The carbon-iodine bond in this compound is the most reactive site for transformations involving the aromatic ring. Aryl iodides are highly prized substrates in transition metal-catalyzed cross-coupling reactions due to the C-I bond's relatively low bond dissociation energy, which facilitates oxidative addition to the metal center—the crucial first step in many catalytic cycles.

The aryl iodide moiety of this compound is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. As an aryl iodide, this compound is expected to be a highly effective coupling partner in Suzuki reactions, allowing for the synthesis of diverse biaryl structures. doubtnut.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. jlu.edu.cn

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine. nih.gov The reaction is invaluable for synthesizing arylamines, which are common motifs in pharmaceuticals. The catalytic cycle is similar to the Suzuki coupling, but the transmetalation step involves an amide complex. researchgate.net this compound would serve as a suitable electrophile for this transformation.

Other important cross-coupling reactions that the aryl iodide moiety is expected to undergo include:

Sonogashira Coupling: Forms a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org

Heck Coupling: Creates a new C-C bond by reacting the aryl iodide with an alkene.

Table 2: Expected Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C(sp²) - C(sp²) | Pd(0) catalyst, Base |

| Buchwald-Hartwig | R₂NH | C(sp²) - N | Pd(0) catalyst, Base |

| Sonogashira | R-C≡CH | C(sp²) - C(sp) | Pd(0) catalyst, Cu(I) cocatalyst, Base |

While direct "insertion" of a nitrile into the C-I bond is not a canonical reaction, related transformations that achieve the addition of the aryl group across a nitrile's triple bond are known. Palladium-catalyzed reactions can facilitate the addition of aryl iodides to nitriles. In such a process, the aryl iodide would first undergo oxidative addition to a Pd(0) or Pd(II) center. The resulting arylpalladium intermediate could then coordinate to the nitrogen of a separate nitrile molecule, activating it for migratory insertion of the aryl group onto the nitrile carbon. Subsequent reaction with a nucleophile (e.g., from hydrolysis) would lead to the formation of a ketone, effectively achieving an intermolecular coupling of the aryl iodide and a nitrile. This pathway represents a cyanide-free method for synthesizing unsymmetrical ketones.

Influence of Ortho-Substitution on the Reactivity Profile of Iodo-Benzonitriles

The substitution pattern on the aromatic ring significantly influences the reactivity of iodo-benzonitriles. In this compound, the substituents are positioned ortho (iodo and methyl relative to the nitrile, if considering the point of attachment) and meta (iodo and nitrile). This arrangement creates distinct electronic and steric effects compared to other isomers like 3-iodobenzonitrile (B1295488) or 4-iodobenzonitrile.

Electronic Effects: The nitrile group is strongly electron-withdrawing through both induction and resonance. This effect makes the aryl ring electron-deficient and can activate the C-I bond toward oxidative addition in cross-coupling reactions. nbinno.com In 2-iodobenzonitrile, the ortho-nitrile group exerts a powerful activating effect. For this compound, the nitrile group is meta to the iodine, so its electron-withdrawing effect is primarily inductive, which still enhances the electrophilicity of the carbon atom bearing the iodine. The methyl group is weakly electron-donating, which has a comparatively minor electronic influence.

Steric Effects: The presence of the methyl group at the 3-position, ortho to the iodine at the 2-position, introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the bulky transition-metal catalysts required for cross-coupling reactions. Consequently, the rate of oxidative addition for this compound may be slower compared to less hindered isomers like 3-iodobenzonitrile or 4-iodobenzonitrile. However, the development of bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) in modern catalysis has greatly improved the ability to couple sterically hindered substrates. These ligands form less-coordinated, highly active palladium complexes that can more readily access the sterically encumbered C-I bond. Therefore, while steric hindrance is a critical factor, appropriate selection of the catalyst system can overcome this challenge.

Steric and Electronic Effects in Directed Functionalizations

The functionalization of this compound is profoundly influenced by the steric and electronic effects originating from its substituents. The ortho-methyl group and the meta-nitrile group, relative to the iodine atom, create a unique chemical environment that directs the course of various reactions.

Steric Effects: The methyl group at the C3 position, adjacent to the iodine at C2, introduces significant steric hindrance. This bulkiness can impede the approach of large reagents or catalysts to the iodine atom and the neighboring C-H bond. For instance, in transition metal-catalyzed cross-coupling reactions, the oxidative addition step, where the metal complex inserts into the carbon-iodine bond, can be slowed by the steric clash with the ortho-methyl group. This effect has been observed in related ortho-substituted iodoarenes, where increasing the size of the alkyl group makes the formation of certain products more difficult and can decrease the stability of intermediates. jlu.edu.cn

Electronic Effects: The nitrile (-CN) group is a potent electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the carbon-nitrogen triple bond. libretexts.org This has several consequences for the reactivity of this compound:

Activation of the C-I Bond: The electron-withdrawing nature of the nitrile group makes the ipso-carbon (C2) more electrophilic, which can facilitate the oxidative addition step in many transition-metal-catalyzed reactions. ucla.edu

Influence on Aryl Intermediates: If the reaction proceeds through an aryl radical or aryl anion intermediate, the nitrile group can provide stabilization through resonance and inductive effects.

The combination of these effects determines the regioselectivity and reaction rates. For example, in a directed ortho-metalation scenario, the directing group's ability to coordinate with the metal must overcome the steric hindrance from the adjacent methyl group.

Table 1: Influence of Substituents on the Reactivity of this compound

| Substituent | Position | Effect Type | Impact on Reactivity |

| Iodo (-I) | C2 | Leaving Group | Excellent leaving group in nucleophilic substitution and cross-coupling reactions. |

| Methyl (-CH₃) | C3 | Steric/Electronic | Sterically hinders approach to the C2-I bond. Weakly electron-donating. |

| Nitrile (-CN) | C4 | Electronic | Strongly electron-withdrawing, activating the C-I bond for oxidative addition. |

Anchimeric Assistance and Intramolecular Processes

Anchimeric assistance, or neighboring group participation (NGP), refers to the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org In this compound, the nitrile group, although not directly adjacent to the reacting C-I bond, can play a role in certain transformations, particularly those involving transition metal catalysts.

While direct NGP from a meta-positioned nitrile group is uncommon, its electronic influence is significant. In intramolecular processes, the specific arrangement of substituents in derivatives of this compound can lead to cyclization reactions. For instance, if a nucleophilic group is introduced elsewhere in the molecule, it can undergo an intramolecular cyclization by displacing the iodide. The success of such cyclizations often depends on the formation of thermodynamically stable 5- or 6-membered rings. Studies on similar 2-iodobenzamides have demonstrated that intramolecular base-mediated or copper-catalyzed cyclization can lead to the formation of fused heterocyclic systems like lactams and cyclic imidates. rsc.org The nitrile group can influence the feasibility of these reactions by modifying the nucleophilicity of the participating group and the electrophilicity of the carbon bearing the iodine.

Mechanistic Investigations of Key Transformations

Transition Metal Catalysis Mechanisms (e.g., Nickel-Catalyzed Processes)

Nickel-catalyzed cross-coupling reactions have become powerful tools in organic synthesis, often displaying unique reactivity compared to palladium-based systems. escholarship.org The reactions of this compound can proceed through various nickel-centered mechanistic cycles, primarily involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. nih.govnih.gov

A generalized Ni(0)/Ni(II) catalytic cycle for a cross-coupling reaction would involve:

Oxidative Addition: The active Ni(0) catalyst inserts into the carbon-iodine bond of this compound to form an arylnickel(II) intermediate, (L)Ni(Ar)(I). The electron-withdrawing nitrile group facilitates this step. ucla.edu

Transmetalation (for couplings like Suzuki or Negishi): A second coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the nickel center, displacing the iodide and forming a diorganonickel(II) complex.

Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the new C-C bond and regenerating the active Ni(0) catalyst.

However, due to nickel's ability to access odd oxidation states, mechanisms involving Ni(I) and Ni(III) are also prevalent, especially in reductive cross-coupling and photoredox catalysis. nih.govoaepublish.com A plausible pathway could involve a Ni(I) species activating the aryl iodide. nih.gov Some nickel-catalyzed reactions are also known to involve radical intermediates, blurring the lines between purely polar and radical pathways. researchgate.net

Table 2: Common Nickel-Catalyzed Catalytic Cycles

| Catalytic Cycle | Key Oxidation States | Common Reaction Types | Role of this compound |

| Ni(0)/Ni(II) | 0, +2 | Suzuki, Heck, Buchwald-Hartwig Amination | Aryl halide partner for oxidative addition. |

| Ni(I)/Ni(III) | +1, +3 | Reductive Cross-Coupling, Photoredox | Substrate for oxidative addition or radical capture. |

Radical Pathways in Iodo-Benzonitrile Reactivity

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This can be initiated by heat, light (photolysis), or a single-electron transfer (SET) from a reductant or photocatalyst. nih.gov For this compound, this would lead to the formation of the 2-methyl-3-cyanophenyl radical.

Key mechanistic steps in radical reactions involving this compound include:

Initiation: Formation of the aryl radical via homolysis of the C-I bond. youtube.com This can be promoted by radical initiators or photoredox catalysts.

Propagation: The aryl radical can then participate in a chain reaction. For example, it can add to a π-bond (e.g., in an alkene or alkyne) or abstract a hydrogen atom from another molecule. libretexts.org

Termination: Two radical species can combine to form a stable, non-radical product, terminating the chain reaction. youtube.com

Iodine-mediated reactions often involve iodine radicals (I•) which can be generated from molecular iodine or iodide salts. nih.gov These can act as catalysts, abstracting hydrogen atoms or participating in addition/elimination sequences. In the context of this compound, such pathways could lead to a variety of functionalizations not accessible through traditional ionic chemistry.

Non-Catalyzed and Green Method Mechanistic Insights

In line with the principles of green chemistry, there is growing interest in performing chemical transformations without transition metal catalysts. rsc.org Aryl iodides like this compound are particularly well-suited for such methods. nih.gov

Hypervalent Iodine Chemistry: One approach involves the oxidation of the iodide to a hypervalent iodine(III) species, such as a diaryliodonium salt. acs.org These salts are highly effective arylating agents that react with a wide range of nucleophiles under metal-free conditions. beilstein-journals.orgmdpi.com The mechanism typically involves ligand coupling on the iodine(III) center, with the departure of a stable iodoarene molecule as a leaving group.

Photochemical Methods: The C-I bond can be cleaved by UV light. mcgill.ca This photo-induced, metal-free approach can be used for reactions like the aromatic Finkelstein reaction, where an iodide is exchanged for another halide, or to generate aryl radicals for subsequent C-C bond formation.

Base-Mediated Reactions: In the absence of a metal catalyst, strong bases can promote reactions of aryl halides. For example, under certain conditions, a process of nucleophilic aromatic substitution (SNAr) might occur, although this typically requires strong activation and a potent nucleophile. organic-chemistry.org Other base-induced pathways could involve the formation of aryne intermediates, though this is less likely for this compound due to its substitution pattern.

These metal-free methods offer significant advantages by reducing cost, simplifying purification, and minimizing toxic metal waste, making them sustainable alternatives to conventional catalytic systems. chu.edu.cn

Strategic Applications of 2 Iodo 3 Methylbenzonitrile in Advanced Organic Synthesis

Role as a Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

2-Iodo-3-methylbenzonitrile is a key precursor for constructing elaborate aromatic and heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The reactivity of its functional groups can be selectively harnessed to build molecular complexity.

The aryl iodide is particularly amenable to transition-metal-catalyzed cross-coupling reactions. For instance, in a Suzuki-Miyaura coupling, the iodide can be readily displaced by a variety of boronic acids or esters to form a new carbon-carbon bond, effectively linking the 3-methylbenzonitrile (B1361078) core to another aryl or vinyl group. Similarly, Sonogashira coupling with terminal alkynes provides a direct route to substituted phenylacetylenes, which are themselves important intermediates for more complex structures.

The nitrile group is of immense importance due to its ability to be transformed into various other functional groups or to participate directly in ring-forming reactions. researchgate.netnih.gov It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or undergo nucleophilic addition. researchgate.net Crucially, the nitrile can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides or [4+2] cycloadditions with dienes, to construct nitrogen-containing heterocyclic rings. nih.gov This dual reactivity of the iodide and nitrile handles allows for a modular approach to synthesizing complex molecules, as illustrated in the following representative transformations.

Table 1: Representative Transformations of this compound in Heterocycle Synthesis

| Reaction Type | Reactant | Catalyst/Reagent | Resulting Scaffold | Significance |

|---|---|---|---|---|

| Sonogashira Coupling followed by Cyclization | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst, Cu(I) co-catalyst, Base | Substituted Isoquinolines or Indoles | Forms fused N-heterocyclic systems prevalent in alkaloids and pharmaceuticals. |

| Suzuki Coupling followed by Nitrile Hydrolysis | Arylboronic Acid | Pd catalyst, Base | Biphenyl Carboxylic Acids | Creates precursors for lactones, amides, and other functional molecules. |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd or Cu catalyst, Ligand, Base | N-Aryl-3-methylbenzonitriles | Direct formation of C-N bonds, creating precursors for complex amines. |

| Nitrile Cycloaddition | Azide | Heat or Catalyst | Tetrazoles | Forms a key heterocyclic motif used as a carboxylic acid bioisostere in drug design. |

Integration into Multi-Step Synthesis of Structurally Diverse Molecules (e.g., Kinase Inhibitors)

The utility of this compound is highlighted by its integration into multi-step synthetic routes targeting structurally complex and biologically active molecules, such as kinase inhibitors. ed.ac.uk Protein kinases are crucial targets in drug discovery, particularly in oncology, and their inhibitors often feature complex aromatic and heterocyclic cores. rsc.orgresearchgate.net The synthesis of these inhibitors frequently relies on robust and predictable bond-forming reactions where building blocks like this compound can be incorporated.

For example, the synthesis of many tyrosine kinase inhibitors involves a key Sonogashira cross-coupling step to link different heterocyclic systems. ed.ac.uk A molecule like this compound could serve as a crucial coupling partner in such a sequence. The general strategy involves coupling the aryl iodide with an alkyne-bearing heterocycle. The resulting intermediate can then undergo further transformations, such as cyclization or functionalization of the nitrile group, to yield the final inhibitor scaffold.

A representative synthetic sequence for a multi-kinase inhibitor, Ponatinib, demonstrates the importance of an iodo-substituted aromatic core in its assembly. Although not using this compound itself, the synthesis illustrates the precise role such a building block would play.

Table 2: Exemplary Synthetic Steps in Kinase Inhibitor Construction Analogous to this compound Use

| Step | Description | Reagents/Conditions | Role of the Aryl Iodide Moiety |

|---|---|---|---|

| 1 | Amide Coupling | 3-Iodo-4-methylbenzoyl chloride, Aryl Amine | Introduces the iodo-substituted aromatic ring system. |

| 2 | Sonogashira Cross-Coupling | Pd-catalyzed reaction with an alkyne-bearing heterocycle (e.g., an imidazo[1,2-b]pyridazine (B131497) derivative). ed.ac.uk | The iodide acts as the key reactive site for coupling with the alkyne, forming the core C-C bond of the final drug structure. ed.ac.uk |

| 3 | Final Modifications | Deprotection or further functionalization. | The initial aryl iodide has been fully incorporated into the final complex structure. |

This modular approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies by simply varying the coupling partners used with the this compound core.

Development of Novel Synthetic Reagents and Catalysts from this compound Scaffolds

Beyond its role as a structural component, the this compound scaffold can be chemically modified to create novel reagents and catalysts. The presence of the iodine atom is key to this application, as aryl iodides are precursors to hypervalent iodine reagents.

Hypervalent iodine(III) and iodine(V) compounds are highly valuable in organic synthesis as mild and selective oxidizing agents and as electrophilic group transfer reagents. By oxidizing the iodide of this compound, one could generate a variety of hypervalent iodine species. For example, treatment with an oxidizing agent in the presence of tosylate anions could yield a [hydroxy(tosyloxy)iodo]benzene-type reagent. These reagents are known to facilitate reactions such as the α-tosyloxylation of ketones, a key step in the synthesis of N-fused imidazobenzothiazoles.

Furthermore, the concept of "scaffolding catalysis" involves using a molecular framework to bring reactants together in a pre-organized fashion, mimicking enzymatic catalysis. nih.gov The rigid aromatic structure of this compound, with its strategically placed functional groups, makes it a candidate for development into a ligand or a bifunctional catalyst scaffold. The nitrile and methyl groups could be elaborated into binding sites or catalytic moieties, while the core benzene (B151609) ring provides a stable and predictable geometric framework. While specific catalysts derived directly from this compound are not widely documented, the principles of scaffold design suggest its potential in this area. nih.gov

Table 3: Potential Reagents and Catalysts Derived from this compound

| Derived Species | Synthetic Method | Potential Application |

|---|---|---|

| Aryl-λ³-iodane (e.g., (diacetoxy)iodobenzene derivative) | Oxidation of the iodide with a peracid in acetic acid. | Oxidizing agent; used in oxidative coupling and cyclization reactions. |

| Diaryliodonium Salt | Reaction with another arene under oxidative conditions. | Electrophilic arylating agent; precursor to arynes for cycloaddition reactions. researchgate.net |

| Chiral Ligand Scaffold | Functionalization of the methyl and/or nitrile group into chiral auxiliaries (e.g., oxazolines). | Used in asymmetric transition-metal catalysis. |

Late-Stage Functionalization Strategies Utilizing Aryl Iodide and Nitrile Handles

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues with improved properties. nih.gov The presence of robust and selectively reactive functional groups, or "handles," is crucial for successful LSF. This compound contains two such handles: the aryl iodide and the nitrile.

The C–I bond is well-suited for LSF because it is often stable to many synthetic conditions used to build the core of a molecule, yet it can be selectively activated for a wide array of transformations, primarily transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows medicinal chemists to take an advanced intermediate containing the this compound core and diversify it by introducing a variety of substituents (aryl, alkyl, amino, etc.) at the iodine position. This approach avoids the need to re-synthesize each analogue from the beginning. nih.gov

The nitrile group also serves as a valuable handle for LSF. researchgate.net It is generally unreactive under many conditions, including those for cross-coupling. However, it can be selectively transformed at a late stage into other key functional groups. For example, it can be hydrated to a primary amide, which can alter solubility and hydrogen bonding properties, or reduced to a benzylamine (B48309), introducing a basic center. The ability to perform these transformations on a complex molecule without disturbing other functional groups is a significant advantage. organic-chemistry.org

Table 4: Late-Stage Functionalization Reactions Enabled by Aryl Iodide and Nitrile Groups

| Functional Handle | Reaction | Typical Reagents | Introduced Functionality | Impact on Molecular Properties |

|---|---|---|---|---|

| Aryl Iodide | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Heteroaryl, Vinyl | Modulates steric bulk, electronics, and target interactions. |

| Aryl Iodide | Hartwig-Buchwald Amination | R₂NH, Pd catalyst, ligand, base | Secondary or Tertiary Amine | Introduces basic centers, alters solubility and pKa. |

| Aryl Iodide | Carbonylation | CO, alcohol, Pd catalyst | Ester | Adds a hydrogen bond acceptor, can be hydrolyzed to an acid. |

| Nitrile | Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine (CH₂NH₂) | Adds a basic, nucleophilic group and a hydrogen bond donor. |

| Nitrile | Hydrolysis (partial) | H₂O₂, base or acid catalyst | Primary Amide (CONH₂) | Increases polarity and hydrogen bonding capacity. |

| Nitrile | Reaction with Organometallics | Grignard or organolithium reagents | Ketone | Introduces a carbonyl group for further modification. |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C | Higher temp → faster kinetics |

| Catalyst Loading | 5–10 mol% Pd | Excess → side products |

| Solvent | DMF or THF | Polar aprotic solvents enhance iodination |

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (iodo vs. methyl groups). C NMR signals for nitrile (~115 ppm) and aromatic carbons are critical .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and isotopic pattern (iodine’s distinct I signature).

- HPLC-PDA : Assess purity (>97%) with a C18 column and acetonitrile/water gradient .

Note : Independent validation is essential, as commercial certificates may lack analytical data .

Advanced: How can this compound be utilized in cross-coupling reactions for functionalized aromatic systems?

Methodological Answer:

The iodo group enables Suzuki-Miyaura or Ullmann couplings:

- Catalyst Screening : Test Pd(PPh) or XPhos Pd G3 for aryl boronate partners (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

- Solvent Optimization : Use toluene/water mixtures (4:1) with KCO as base for Suzuki reactions.

- Monitoring : Track reaction progress via TLC (R shift) or in situ IR for nitrile group stability.

Q. Table 2: Cross-Coupling Reaction Conditions

| Parameter | Optimal Value | Rationale |

|---|---|---|

| Catalyst | Pd(PPh) | Balances activity and cost |

| Ligand | None or XPhos | Enhances stability of Pd(0) |

| Temperature | 100–120°C | Ensures activation energy |

Advanced: How should researchers address contradictions in thermal stability data for this compound?

Methodological Answer:

Discrepancies in decomposition temperatures may arise from impurities or measurement techniques:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen (10°C/min) to isolate decomposition events.

- DSC (Differential Scanning Calorimetry) : Compare onset temperatures across batches.

- Control Experiments : Replicate studies using standardized protocols (e.g., ASTM E2550) to minimize variability .

Note : Contradictions often stem from unaccounted moisture sensitivity or light-induced degradation .

Advanced: What strategies resolve conflicting spectroscopic data in structural elucidation?

Methodological Answer:

- Multi-Nuclear NMR : Use F NMR (if fluorinated analogs exist) or 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry.

- Statistical Validation : Apply principal component analysis (PCA) to batch data, ensuring outliers are identified and addressed .

Basic: What solvent systems are optimal for studying this compound’s solubility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.